methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-16-8-5-3-4-7(6-8)10-9(13)11(18-14-10)12(15)17-2/h3-6H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYFOOTZPDFOCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NSC(=C2N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101188325 | |
| Record name | Methyl 4-amino-3-(3-methoxyphenyl)-5-isothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82424-55-3 | |
| Record name | Methyl 4-amino-3-(3-methoxyphenyl)-5-isothiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82424-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-3-(3-methoxyphenyl)-5-isothiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101188325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of a suitable oxidizing agent, such as iodine, to form the thiazole ring. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted thiazole compounds, depending on the reagents and conditions used.
Scientific Research Applications
Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The thiazole ring structure is known to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
The 3-methoxyphenyl substituent in the target compound distinguishes it from analogs such as methyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate () and ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate (). Key differences include:
- This difference may influence reactivity, solubility, and intermolecular interactions .
- Steric Considerations : The 3-methoxy group’s position (meta) versus 4-fluoro (para) could alter steric hindrance, affecting binding affinities in biological systems or crystal packing in solid-state structures.
Ester Group Variations
The methyl ester in the target compound contrasts with ethyl ester analogs (e.g., ethyl 4-amino-3-(4-fluorophenyl)-1,2-thiazole-5-carboxylate). Ethyl esters generally exhibit lower solubility in polar solvents compared to methyl esters, which may impact bioavailability or formulation strategies .
Functional Group Modifications
lists derivatives with carbamoyl groups (e.g., methyl 4-amino-3-(methylcarbamoyl)-1,2-thiazole-5-carboxylate, CAS 1112444-69-5).
Data Table: Comparative Analysis of Key Analogs
Research Implications and Limitations
- Synthetic Accessibility: While Gewald thiophene synthesis methods () are noted for related compounds, the target compound’s synthesis pathway remains speculative.
- Biological Activity: No direct data on the target compound’s activity is provided, but fluorophenyl analogs () and carbamoyl derivatives () imply a focus on optimizing substituents for target engagement.
Biological Activity
Methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a thiazole ring with an amino group and a methoxy-substituted phenyl group, which are critical for its biological activity.
Synthesis Methods:
The synthesis typically involves multi-step organic reactions. One common method includes the cyclization of 3-methoxyphenyl isothiocyanate with methyl 2-bromoacetate in the presence of a base, such as sodium ethoxide. This process is often conducted under controlled temperatures using solvents like dichloromethane or ethanol to yield high-purity products .
The biological activity of this compound primarily arises from its ability to interact with various biological targets:
- Enzyme Inhibition: The amino group can form hydrogen bonds with enzyme active sites, while the thiazole ring engages in π-π interactions with aromatic residues. This interaction modulates enzymatic activity, which can lead to therapeutic effects .
- Anticancer Properties: Research indicates that thiazole derivatives exhibit significant anticancer activities. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial and Antifungal Activities
Studies have demonstrated that this compound possesses antimicrobial properties, making it a candidate for further exploration in drug development targeting infections caused by bacteria and fungi .
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of thiazole derivatives on several human cancer cell lines. The compound exhibited IC50 values ranging from 2.4 to 78 nM against HeLa and MCF-7 cells, indicating potent anticancer activity .
Case Study 2: Mechanistic Insights
In vitro studies showed that this compound induces apoptosis through the mitochondrial pathway. This was evidenced by the activation of caspase-3 in treated cells .
Comparative Analysis
| Compound | IC50 (nM) | Target | Activity Type |
|---|---|---|---|
| This compound | 2.4 - 78 | HeLa, MCF-7 | Anticancer |
| Compound 3b (similar thiazole) | <210 | HT-29 | Anticancer |
| Compound 1 (reference) | <100 | Various cancer lines | Anticancer |
Q & A
What are the optimal synthetic routes for methyl 4-amino-3-(3-methoxyphenyl)-1,2-thiazole-5-carboxylate, and how can reaction yields be improved?
Level: Basic
Answer:
The synthesis of this thiazole derivative typically involves heterocyclic ring formation via condensation reactions. A common approach includes:
- Step 1: Reacting 3-methoxyphenyl-substituted precursors (e.g., thioureas or thioamides) with α-haloketones or esters under basic conditions to form the thiazole core.
- Step 2: Introducing the 4-amino group via nucleophilic substitution or reduction of nitro intermediates.
- Step 3: Esterification or transesterification to finalize the carboxylate moiety.
Yield Optimization Strategies:
- Use microwave-assisted synthesis to enhance reaction kinetics and reduce side products, as demonstrated in triazole-thiadiazole syntheses .
- Employ regioselective catalysts (e.g., Pd or Cu complexes) to direct substituent placement, minimizing isomer formation .
- Monitor reaction progress with HPLC or TLC to isolate intermediates and reduce degradation .
What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?
Level: Basic
Answer:
Key Techniques:
| Method | Parameters | Purpose |
|---|---|---|
| NMR | , , 2D-COSY | Assign methoxyphenyl, thiazole ring, and ester groups. Amino protons may show exchange broadening. |
| IR | 1650–1750 cm (C=O), 3200–3400 cm (N-H) | Confirm ester and amine functionalities. |
| X-ray Crystallography | Single-crystal diffraction | Resolve regiochemistry of substituents on the thiazole ring. |
| HRMS | Exact mass analysis (<3 ppm error) | Validate molecular formula (CHNOS). |
Reference Data:
- Compare with structurally similar compounds, such as methyl 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate (CAS 886361-30-4), which shares analogous spectral features .
How should researchers design in vitro assays to evaluate the biological activity of this thiazole derivative?
Level: Basic
Answer:
Assay Design Considerations:
- Target Selection: Prioritize enzymes/receptors common to thiazoles (e.g., kinases, COX-2, or bacterial dihydrofolate reductase) .
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to determine IC values.
- Controls: Include positive controls (e.g., known inhibitors) and vehicle controls (DMSO <1% v/v).
- Reproducibility: Triplicate runs with blinded analysis to reduce bias.
Example Protocol:
Enzyme Inhibition: Pre-incubate the compound with target enzyme (30 min, 37°C), then add substrate and measure kinetics via spectrophotometry .
Cytotoxicity: Use MTT assay on human cell lines (e.g., HEK293) to assess selectivity .
What strategies can resolve contradictions in reported biological activity data across different studies?
Level: Advanced
Answer:
Root Causes of Contradictions:
- Variability in compound purity (e.g., residual solvents or isomers).
- Differences in assay conditions (pH, temperature, or cell lines).
Resolution Strategies:
- Meta-Analysis: Compare studies using standardized metrics (e.g., pIC) and exclude outliers with poor quality controls .
- Orthogonal Validation: Re-test the compound in independent labs using identical protocols (e.g., EPA DSSTox guidelines) .
- Structural Confirmation: Verify batch-to-batch consistency via XRD or NMR to rule out polymorphism or degradation .
How can computational chemistry methods be applied to predict the interaction mechanisms of this compound with biological targets?
Level: Advanced
Answer:
Computational Workflow:
Docking Simulations: Use AutoDock Vina or Schrödinger to model binding poses in protein active sites (e.g., COX-2 PDB: 3LN1).
MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and key residues (e.g., hydrogen bonds with Ser530) .
QSAR Modeling: Corinate substituent electronegativity (e.g., methoxy vs. fluoro groups) with activity data to guide structural optimization .
Validation:
- Compare predictions with experimental mutagenesis data (e.g., alanine scanning of target proteins) .
What are the challenges in scaling up the synthesis while maintaining regioselectivity, and how can they be addressed?
Level: Advanced
Answer:
Challenges:
- Regioselectivity Loss: Increased steric hindrance at scale promotes undesired isomer formation.
- Exothermic Reactions: Poor heat dissipation leads to side reactions.
Solutions:
- Flow Chemistry: Continuous reactors improve heat/mass transfer and reduce byproducts .
- Design of Experiments (DoE): Optimize parameters (temperature, solvent polarity) via response surface methodology .
- Catalyst Engineering: Immobilize catalysts (e.g., MgO nanoparticles) to enhance reusability and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
